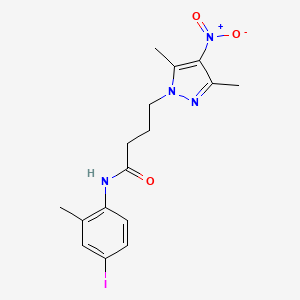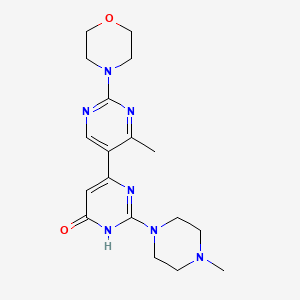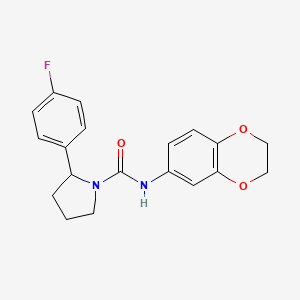
1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride, also known as DMDD, is a chemical compound that has gained attention in scientific research due to its potential as a novel therapeutic agent. DMDD is a member of the class of acetylenic alcohols and is structurally related to the neurotransmitter gamma-aminobutyric acid (GABA).
科学的研究の応用
1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has been studied extensively in scientific research due to its potential as a therapeutic agent for various neurological disorders. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has also been found to have neuroprotective effects against oxidative stress and excitotoxicity.
作用機序
The exact mechanism of action of 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride is not fully understood. However, it is believed that 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride acts as a GABA-mimetic compound, binding to GABA receptors in the brain and enhancing GABAergic neurotransmission. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has been shown to increase the activity of GABA-A receptors in the brain, leading to an increase in the inhibitory effects of GABA.
Biochemical and Physiological Effects
1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has been found to have a number of biochemical and physiological effects in animal models. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has also been found to have anxiolytic effects in animal models of anxiety, reducing anxiety-like behaviors and increasing social interaction. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has also been found to have sedative effects, reducing locomotor activity and inducing sleep in animal models.
実験室実験の利点と制限
1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized using commercially available starting materials. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride also has a high degree of selectivity for GABA receptors, making it a useful tool for studying the role of GABAergic neurotransmission in various neurological disorders.
One limitation of 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride is that its effects on humans are not fully understood. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has not been extensively studied in humans, and its potential side effects and toxicity are not well characterized. Additionally, 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has a short half-life and is rapidly metabolized in the body, which may limit its usefulness as a therapeutic agent.
将来の方向性
Despite these limitations, 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has potential as a therapeutic agent for various neurological disorders. Future research should focus on further characterizing the pharmacokinetics and pharmacodynamics of 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride in humans, as well as investigating its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride and its effects on GABAergic neurotransmission. Overall, 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride shows promise as a novel therapeutic agent for neurological disorders, and further research is needed to fully realize its potential.
合成法
1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-methyl-2-pentanone with diethylamine to form a Schiff base, which is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with propargyl bromide to form the acetylenic amine, which is subsequently oxidized with potassium permanganate to yield 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride.
特性
IUPAC Name |
1-(diethylamino)-4-methyloct-7-en-2-yn-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO.ClH/c1-5-8-10-13(4,15)11-9-12-14(6-2)7-3;/h5,15H,1,6-8,10,12H2,2-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQVMPJGTDVTTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)(CCC=C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diethylamino)-4-methyloct-7-en-2-yn-4-ol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6123259.png)
![3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6123260.png)


![N-[4-(benzyloxy)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6123280.png)
![N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6123286.png)
![2-[(4-oxo-2-pyridin-4-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]benzonitrile](/img/structure/B6123297.png)

![5-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6123309.png)
![1-(2-methoxy-6-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6123314.png)
![4-{[4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde](/img/structure/B6123315.png)
![(4-chloro-2-methylphenyl){1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6123321.png)
![[1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6123330.png)
![2-(2-chlorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B6123343.png)